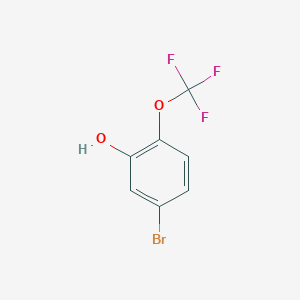

5-Bromo-2-(trifluoromethoxy)phenol

Descripción

Significance of Halogenated and Trifluoromethoxylated Aromatic Compounds in Chemical Research

Halogenated and trifluoromethoxylated aromatic compounds are of paramount importance in modern chemical research, particularly in the realms of drug discovery and materials science. The introduction of halogen atoms and trifluoromethoxy groups into aromatic systems can profoundly alter the parent molecule's physical, chemical, and biological properties. nih.govnih.gov

The incorporation of fluorine, the most electronegative element, and fluorine-containing functional groups like trifluoromethoxy, is a widely used strategy in medicinal chemistry. mdpi.comscilit.com The trifluoromethoxy group is one of the most lipophilic substituents, a property that can significantly enhance a molecule's ability to cross cellular membranes. nih.gov This increased lipophilicity can lead to improved pharmacokinetic profiles for drug candidates. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, rendering trifluoromethoxylated compounds highly stable towards metabolic degradation, which can increase their in vivo half-life. mdpi.com The electron-withdrawing nature of the trifluoromethoxy group can also modulate the acidity of nearby functional groups and influence intermolecular interactions. mdpi.com

Halogen atoms, including chlorine, bromine, and iodine, also play a crucial role in the design of bioactive molecules. researchgate.netacs.org For a long time, their primary role was considered to be steric, filling space within a biological target's binding site. researchgate.net However, it is now well-established that halogens can act as Lewis acids and form directional, non-covalent interactions known as halogen bonds with electron-donating atoms like oxygen and nitrogen. acs.org These bonds can significantly contribute to the binding affinity and selectivity of a ligand for its target protein. acs.org The use of different halogens allows for a fine-tuning of these interactions, as the strength of the halogen bond increases from chlorine to iodine. acs.org

In materials science, halogenated aromatic compounds are utilized as intermediates in the synthesis of polymers, dyes, and other functional materials. iloencyclopaedia.org The reactivity of the carbon-halogen bond allows for a variety of chemical transformations, making these compounds versatile building blocks. The presence of halogens can also impart specific properties to the final material, such as flame retardancy or altered electronic characteristics.

Overview of Research Trajectories for 5-Bromo-2-(trifluoromethoxy)phenol

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential utility as a valuable chemical intermediate. The primary research trajectory for this compound likely revolves around its use as a building block in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Given the known biological activities of related bromophenols and trifluoromethoxylated compounds, it is plausible that derivatives of this compound could be investigated for a range of biological activities. For instance, bromophenols derived from marine algae have shown antioxidant and anticancer properties. nih.gov The trifluoromethyl group, a close relative of the trifluoromethoxy group, is present in numerous approved drugs. mdpi.com Therefore, a key research direction would be the synthesis of a library of compounds derived from this compound and the subsequent screening of these compounds for various biological targets.

The synthesis of this compound itself represents a research area. Developing efficient and scalable synthetic routes to this compound is crucial for its availability for further research. Methodologies for the introduction of trifluoromethoxy groups and the selective bromination of aromatic rings are active areas of chemical research. nih.govnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWAGGWLHRHYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726374 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048963-39-8 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Trifluoromethoxy Phenol and Analogues

Strategies for Introduction of the Bromine Moiety

The introduction of a bromine atom onto the phenol (B47542) ring is a critical step in the synthesis of 5-Bromo-2-(trifluoromethoxy)phenol. This is typically achieved through electrophilic aromatic bromination, a class of reactions where an electrophilic bromine species attacks the electron-rich aromatic ring.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic bromination of phenols can be accomplished using various brominating agents and reaction conditions. Molecular bromine (Br₂) is a traditional reagent, often used in a solvent to moderate its reactivity. youtube.comkhanacademy.org For instance, the bromination of phenols with bromine water can lead to the formation of polybrominated products due to the high reactivity of the phenol ring. youtube.comyoutube.com To achieve monobromination, less reactive solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures are employed. khanacademy.orgyoutube.com

N-Bromosuccinimide (NBS) is another widely used brominating agent, often in conjunction with a silica (B1680970) gel support, which can provide high regioselectivity. nih.gov Other methods include the use of tetraalkylammonium tribromides, which are known to be highly para-selective for the bromination of phenols. nih.gov Oxidative bromination, where a bromide salt is oxidized in situ to generate the electrophilic bromine species, presents an alternative approach. nih.gov A combination of potassium bromide (KBr) and an oxidizing agent like bromate (B103136) (BrO₃⁻) supported on layered double hydroxides (LDHs) has been shown to be effective for regioselective monobromination of phenols. nih.govresearchgate.net

A patent describes a three-step synthesis of 5-bromo-2-methoxyphenol (B1267044) starting from o-methoxyphenol, which involves acetylation of the hydroxyl group, followed by bromination with bromine and iron powder, and subsequent deacetylation. google.com This highlights a common strategy of protecting the highly activating hydroxyl group to control the bromination outcome.

Regioselectivity Considerations in Bromination

The directing effect of the substituents on the aromatic ring is paramount in determining the position of bromination. The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director. This means that electrophilic substitution is favored at the positions ortho and para to the hydroxyl group. youtube.comkhanacademy.org The trifluoromethoxy group, on the other hand, is generally considered to be a deactivating and meta-directing group due to its strong electron-withdrawing nature.

When both a hydroxyl and a trifluoromethoxy group are present on the aromatic ring, the regiochemical outcome of bromination is a result of the interplay between their directing effects. The powerful ortho-, para-directing ability of the hydroxyl group typically dominates. For 2-(trifluoromethoxy)phenol, the incoming electrophile will be directed to the positions ortho and para to the hydroxyl group. The para-position is often favored due to reduced steric hindrance compared to the ortho-positions. researchgate.netchemistryviews.org

Several studies have focused on achieving high regioselectivity in phenol bromination. The use of bulky sulfoxides in combination with trimethylsilyl (B98337) bromide (TMSBr) has been shown to favor para-bromination, potentially through an interaction between the thioether byproduct and the phenol's hydroxyl group. chemistryviews.org Similarly, zeolites and other solid supports can induce high para-selectivity. nih.gov The choice of brominating reagent and reaction conditions is therefore crucial for controlling the regioselectivity and obtaining the desired this compound isomer. researchgate.net

Strategies for Introduction of the Trifluoromethoxy Group

The incorporation of the trifluoromethoxy (OCF₃) group into aromatic molecules is a significant area of research due to the unique properties this group imparts, such as high lipophilicity and metabolic stability. nih.gov The synthesis of aryl trifluoromethyl ethers can be approached through the O-trifluoromethylation of corresponding phenolic precursors.

O-Trifluoromethylation of Phenolic Precursors

Direct O-trifluoromethylation of phenols presents a challenge due to the "hard" nature of the oxygen atom. cas.cn However, several methods have been developed to achieve this transformation. One approach involves a two-step process where the phenol is first converted to a more reactive intermediate, such as a xanthate, which is then converted to the trifluoromethyl ether under mild conditions. nih.govberkeley.edu This method is advantageous as it often tolerates a range of functional groups and heterocyclic systems. nih.gov

Another strategy is the O-carboxydifluoromethylation of phenols followed by a decarboxylative fluorination. cas.cnnih.gov This protocol utilizes readily available and inexpensive reagents like sodium bromodifluoroacetate and Selectfluor. nih.gov Silver-mediated direct trifluoromethylation of phenols using the Ruppert-Prakash reagent (TMSCF₃) is another known method, although it can require harsh conditions. nih.gov More recent developments have focused on milder, silver-mediated oxidative trifluoromethylation protocols. mdpi.com

Electrochemical methods have also emerged as a sustainable approach for the O-trifluoromethylation of electron-deficient phenols. researchgate.net Anodic oxidation of trifluoromethane (B1200692) sulfinate (Langlois reagent) allows for the direct trifluoromethylation of phenols bearing electron-withdrawing groups under mild conditions. researchgate.net

Role of Trifluoromethylating Reagents

A variety of reagents have been developed for the introduction of the trifluoromethyl group. Electrophilic trifluoromethylating reagents, such as S-trifluoromethyl diarylsulfonium salts developed by Yagupolskii and co-workers, have been extensively researched. beilstein-journals.org Other notable reagents include those developed by Umemoto and Togni. beilstein-journals.org The choice of reagent can significantly impact the reaction's efficiency and substrate scope. For instance, Togni's hypervalent iodine reagents are used in the direct trifluoromethylation of phenols. cas.cn

The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is an inexpensive and stable source of the CF₃ radical, often used in electrochemical trifluoromethylation reactions. researchgate.net For the two-step xanthate-based method, reagents like imidazolium (B1220033) and benzimidazolium salts are used to form the xanthate intermediate. nih.gov In the decarboxylative fluorination approach, sodium bromodifluoroacetate is a key reagent. cas.cnnih.gov Visible-light-promoted methods have also been developed using trifluoromethyl iodide (CF₃I) as the trifluoromethyl source. chemistryviews.org

| Reagent Class | Specific Example(s) | Application |

| Electrophilic Trifluoromethylating Reagents | S-trifluoromethyl diarylsulfonium salts, Togni reagents | Direct O-trifluoromethylation of phenols |

| Nucleophilic Trifluoromethylating Reagents | Ruppert-Prakash reagent (TMSCF₃) | Silver-mediated O-trifluoromethylation |

| Radical Trifluoromethylating Reagents | Langlois reagent (CF₃SO₂Na), Trifluoromethyl iodide (CF₃I) | Electrochemical and photoredox O-trifluoromethylation |

| Xanthate Formation Reagents | Imidazolium and benzimidazolium salts | Intermediate formation for two-step O-trifluoromethylation |

| Carboxydifluoromethylation Reagents | Sodium bromodifluoroacetate | Precursor for decarboxylative fluorination |

Mechanistic Insights into Trifluoromethoxylation Reactions

The mechanisms of O-trifluoromethylation reactions are diverse and depend on the specific reagents and conditions employed. In the case of silver-mediated oxidative cross-coupling reactions, the mechanism is thought to involve the formation of a silver-phenoxide species, which then reacts with the trifluoromethyl source. mdpi.com

For the two-step process involving xanthate intermediates, observations of byproducts such as Ar-OCF₂Cl suggest a potential reaction pathway. nih.gov The electrochemical O-trifluoromethylation using the Langlois reagent involves the anodic oxidation of the trifluoromethane sulfinate to generate a trifluoromethyl radical, which then attacks the phenoxide. researchgate.net

Sequential and Convergent Synthesis Approaches

The synthesis of this compound and related compounds is typically achieved through carefully planned sequences that build the molecule step-by-step or bring together key fragments in a convergent manner.

Multi-step Reaction Sequences

Multi-step synthesis is a foundational approach for constructing substituted phenols like this compound. This strategy involves a linear progression of reactions, where each step modifies the substrate to build towards the final product, often with the isolation of intermediate compounds.

A plausible multi-step pathway for this compound could commence with a suitable phenol precursor which then undergoes trifluoromethoxylation, followed by selective bromination. The introduction of the trifluoromethoxy (-OCF3) group onto a phenolic ring is a key transformation. General methods for this include the reaction of phenols with a trifluoromethyl source under specific conditions. mdpi.com

An analogous, well-documented synthesis is that of 5-bromo-2-methoxyphenol, which provides insight into the likely steps. google.comchemicalbook.com In this process, o-methoxyphenol (guaiacol) is used as the starting material. The phenolic hydroxyl group is first protected, commonly through acetylation with acetic anhydride. google.com This protection step is crucial to direct the subsequent bromination to the desired position on the aromatic ring. Following protection, the intermediate is brominated using an electrophilic bromine source like N-bromosuccinimide or bromine with an iron catalyst. google.comchemicalbook.com The final step is the deprotection of the hydroxyl group to yield the target molecule. google.com

Advanced multi-step syntheses may employ continuous-flow chemistry. flinders.edu.au This technique allows for reactions to be carried out in a continuous stream within a reactor coil, offering precise control over reaction parameters, efficient mixing, and enhanced safety, especially when dealing with hazardous intermediates. flinders.edu.au

One-Pot Synthetic Strategies

While a specific one-pot procedure for this compound is not extensively detailed in the provided literature, the principles can be applied. A hypothetical one-pot strategy could involve the sequential addition of reagents to a single vessel. For instance, after the trifluoromethoxylation of a phenol precursor, the brominating agent could be added directly to the reaction mixture under adjusted conditions to induce the subsequent bromination, thereby streamlining the process from precursor to final product.

The success of such a strategy hinges on the compatibility of the reagents and the ability to trigger the sequential reactions by altering conditions like temperature or pH. For example, the synthesis of certain furan (B31954) derivatives is achieved efficiently in a one-pot process involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov This demonstrates the potential for complex molecular assembly in a single, streamlined operation.

Precursors and Intermediates in Synthesis

The selection of appropriate precursors is critical to the success of any synthetic route. The structure of the target molecule, this compound, suggests several logical starting points.

Potential Precursors:

2-(Trifluoromethoxy)phenol: This precursor already contains the key trifluoromethoxy group. The synthesis would then focus on the regioselective introduction of a bromine atom at the C5 position.

4-Bromo-2-aminophenol: This could serve as a starting point, with the amino group being converted to the trifluoromethoxy group via a multi-step sequence, potentially involving diazotization followed by a substitution reaction.

Guaiacol (o-methoxyphenol): As seen in analogous syntheses, this compound is a common precursor where the methoxy (B1213986) group is either a placeholder for later transformation or the final methoxy analogue is the target. chemicalbook.com

Key Intermediates: In a multi-step synthesis starting from a phenol, the primary intermediate would be the trifluoromethoxylated phenol before the bromination step. If a protection strategy is employed, as in the synthesis of 5-bromo-2-methoxyphenol, an acetylated intermediate such as 2-(trifluoromethoxy)phenyl acetate (B1210297) would be formed prior to bromination. google.com The subsequent intermediate would be 5-bromo-2-(trifluoromethoxy)phenyl acetate, which is then deprotected to yield the final product.

The table below outlines some of the precursors and intermediates relevant to the synthesis of this compound and its analogues.

| Compound Type | Compound Name | Role in Synthesis | CAS Number |

| Precursor | Guaiacol | Starting material for analogous methoxy compound | 90-05-1 |

| Precursor | 2-Bromo-5-(trifluoromethyl)phenol | Isomeric analogue, reactant in other syntheses | 402-05-1 |

| Intermediate | 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester | Intermediate in the synthesis of a pyridine (B92270) analogue | Not specified |

| Intermediate | 6-Methyl-5-(trifluoromethyl)pyridin-3-amine | Intermediate in the synthesis of a pyridine analogue | Not specified |

Synthetic Optimization and Efficiency

Optimizing synthetic pathways is essential for improving yields, reducing costs, and ensuring the sustainability of chemical production. This involves fine-tuning reaction conditions and controlling the selectivity of reactions.

Yield Enhancement Strategies

Maximizing the yield of this compound requires careful optimization of each synthetic step. Key strategies include:

Screening of Reagents and Catalysts: Different brominating agents (e.g., N-Bromosuccinimide vs. Br2) or catalysts (e.g., iron powder) can have a significant impact on yield. google.comchemicalbook.com

Optimization of Reaction Conditions: Temperature, reaction time, and solvent choice are critical variables. For example, a patented synthesis of 5-bromo-2-methoxyphenol specifies reaction temperatures of 70-80°C for the bromination step. google.com The synthesis of a related compound, 5-bromo-2-methoxyphenol, achieved a high yield of 90% through a carefully controlled reaction and workup procedure. chemicalbook.com

High-Throughput Experimentation (HTE): Modern approaches to optimization may involve HTE, where many variations of a reaction are run in parallel to quickly identify the optimal conditions. semanticscholar.org This can be coupled with machine learning algorithms to predict the best parameters for maximizing yield and other target objectives. semanticscholar.org

Regio- and Chemoselectivity Control

When multiple reaction sites are present on a molecule, as in the precursors to this compound, controlling the selectivity of a reaction is paramount.

Regioselectivity: This refers to the control of the position of the chemical bond formation. In the synthesis of this compound from 2-(trifluoromethoxy)phenol, the goal is to introduce the bromine atom specifically at the C5 position. The existing hydroxyl (-OH) and trifluoromethoxy (-OCF3) groups direct incoming electrophiles. Both are ortho, para-directors. The hydroxyl group is strongly activating, while the trifluoromethoxy group is deactivating. The position of bromination is therefore a result of the combined directing effects of these two groups.

Use of Protecting Groups: To ensure high regioselectivity, a common strategy is to temporarily block more reactive sites with a protecting group. In the synthesis of 5-bromo-2-methoxyphenol, the highly activating phenolic hydroxyl group is protected as an acetate ester. google.com This deactivates the group slightly and directs the bromination to the position para to the hydroxyl group (C5), preventing the formation of other isomers.

Chemoselectivity: This is the selective reaction of one functional group in the presence of others. For instance, during the bromination step, conditions must be chosen that favor the electrophilic aromatic substitution on the ring without causing unwanted side reactions on the trifluoromethoxy group. Catalyst-free methods, such as the regioselective [3 + 2] cycloaddition used to create trifluoromethylpyrazoles, highlight how reaction design can achieve exclusive selectivity under mild conditions. researchgate.net

Chemical Reactivity and Derivatization of 5 Bromo 2 Trifluoromethoxy Phenol

Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring is a versatile functional group, primarily serving as a leaving group in various substitution reactions. This allows for the introduction of a wide array of substituents, significantly expanding the molecular complexity and diversity derivable from this starting material.

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is typically challenging. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org In 5-Bromo-2-(trifluoromethoxy)phenol, the trifluoromethoxy group is a moderately electron-withdrawing substituent. nih.gov However, without additional strong activating groups like a nitro group, direct SNAr reactions with common nucleophiles require harsh conditions and are generally less favored than metal-catalyzed pathways.

While classic SNAr reactions may be limited, the bromine atom can be replaced under specific conditions, often facilitated by a catalyst or a very strong nucleophile.

The most significant and widely utilized reactions involving the bromine atom of this compound are transition-metal-catalyzed cross-coupling reactions. mdpi-res.comthermofisher.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi-res.comthermofisher.com The bromine atom makes the compound an excellent substrate for such transformations.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron reagent (like a boronic acid or ester) and an organic halide, is a premier method for creating biaryl structures. yonedalabs.comlibretexts.orgtcichemicals.com The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend: I > Br > OTf >> Cl. tcichemicals.com This places aryl bromides like this compound in a favorable position for efficient coupling.

Below is a table summarizing potential cross-coupling reactions using this compound as the substrate.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Biaryl |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Aryl Alkyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Aryl Amine |

| Ullmann | Phenol (B47542) | CuI / Phenanthroline | K₂CO₃ | Diaryl Ether |

Reactions of the Phenol Hydroxyl Group

The phenolic hydroxyl group is a versatile functional center that can participate in a range of reactions, including oxidation and derivatization into other functional groups like ethers and esters.

Phenols can be oxidized to various products, with the outcome depending on the specific oxidant used and the substitution pattern of the phenol. The electrooxidative dehydrogenative cross-coupling of ortho-substituted phenols is one method used to form 4,4'-biphenols. mdpi-res.com While specific studies on the oxidation of this compound are not detailed, general principles of phenol oxidation suggest that it could be converted to quinone-type structures under appropriate oxidizing conditions. The presence of the electron-withdrawing trifluoromethoxy group may influence the oxidation potential compared to simpler phenols.

The hydroxyl group of this compound can be readily converted into ethers and esters, which is a common strategy for modifying the properties of phenolic compounds.

Etherification: The Williamson ether synthesis is a widely used and high-yielding method for preparing ethers from phenols. wikipedia.org This reaction involves deprotonating the phenol with a strong base (e.g., sodium hydride, NaH) to form the corresponding phenoxide ion. This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. wikipedia.org

Esterification: Phenols can be converted to esters by reacting them with carboxylic acid derivatives, most commonly acid chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270). This reaction, known as acylation, proceeds readily. For instance, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester. The use of pentafluorophenyl esters is also a method employed in certain synthetic contexts, such as in the preparation of functionalized cyclic carbonate monomers. amazonaws.com

The table below illustrates potential derivatization reactions of the hydroxyl group.

| Reaction Type | Reagent | Base | Product |

| Etherification | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | 5-Bromo-2-(trifluoromethoxy)anisole |

| Etherification | Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | 5-Bromo-1-(benzyloxy)-2-(trifluoromethoxy)benzene |

| Esterification | Acetyl Chloride | Pyridine | 4-Bromo-3-(trifluoromethoxy)phenyl acetate |

| Esterification | Benzoyl Chloride | Pyridine | 4-Bromo-3-(trifluoromethoxy)phenyl benzoate |

Reactions Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a key feature of the molecule, primarily valued for its electronic properties and exceptional stability. nih.govmdpi.com It is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms, which also makes it highly lipophilic. mdpi.comresearchgate.net

The C-F bond is one of the strongest in organic chemistry, contributing to the high thermal and metabolic stability of the trifluoromethyl moiety. mdpi.com Consequently, the trifluoromethoxy group is chemically resistant to attack by acids, bases, organometallic reagents, and common oxidizing or reducing agents. nih.gov This inertness is a significant advantage in multistep synthesis, as the group can be carried through various reaction conditions without modification. nih.govmdpi.com While cleavage of the ether bond can occur under harsh acidic or basic conditions, it generally requires more forcing conditions than for its non-fluorinated methoxy (B1213986) analogue.

Stability and Reactivity of the OCF₃ Moiety

The trifluoromethoxy substituent is known for its remarkable resistance to both acidic and basic conditions. This stability can be attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which make the group less susceptible to cleavage. The OCF₃ group is significantly more stable than a corresponding methoxy (OCH₃) group, which can be cleaved under harsh acidic or basic conditions. This enhanced stability ensures that the trifluoromethoxy moiety remains intact during various chemical transformations performed on other parts of the molecule.

From a reactivity perspective, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property has a profound influence on the reactivity of the aromatic ring. The electron-withdrawing nature of the OCF₃ group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. However, it also contributes to the increased acidity of the phenolic proton compared to phenol itself. The stability of the resulting phenoxide ion is enhanced by the inductive effect of the trifluoromethoxy group.

| Property | Methoxy Group (-OCH₃) | Trifluoromethoxy Group (-OCF₃) |

|---|---|---|

| Electronic Effect | Electron-donating (by resonance), weakly electron-withdrawing (by induction) | Strongly electron-withdrawing (by induction) |

| Stability | Susceptible to cleavage under strong acid/base | Highly stable under acidic and basic conditions rsc.org |

| Influence on Phenolic Acidity | Decreases acidity | Increases acidity |

Potential for Further Functionalization

The presence of three distinct functional groups—hydroxyl, bromo, and trifluoromethoxy—on the aromatic ring of this compound provides multiple avenues for further functionalization. The reactivity of each site can be selectively exploited to generate a diverse array of derivatives.

The phenolic hydroxyl group is a versatile handle for various transformations. It can readily undergo etherification and esterification reactions to yield a wide range of derivatives. For instance, reaction with alkyl halides in the presence of a base leads to the formation of the corresponding ethers, while reaction with acyl chlorides or anhydrides yields esters. These modifications can be used to protect the hydroxyl group during subsequent reactions or to introduce new functionalities into the molecule.

The bromine atom at the 5-position serves as a key site for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions . These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can be employed to introduce aryl, heteroaryl, or alkyl groups at the 5-position.

Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, allows for the introduction of alkynyl moieties.

Heck Coupling: The palladium-catalyzed reaction with alkenes can be used to form substituted alkenes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines provides a route to various N-arylated products.

The directing effects of the existing substituents will govern the regioselectivity of electrophilic aromatic substitution reactions on the phenolic ring. The hydroxyl group is a strongly activating and ortho, para-directing group, while the bromine atom is a deactivating but also ortho, para-directing substituent. The trifluoromethoxy group is a strongly deactivating and meta-directing group. The interplay of these directing effects would need to be carefully considered for any planned electrophilic substitution.

| Reaction Type | Reactive Site | Potential Products |

|---|---|---|

| Etherification/Esterification | Hydroxyl group | Ethers, Esters |

| Suzuki Coupling | Bromo group | Biaryls, Alkylarenes |

| Sonogashira Coupling | Bromo group | Arylalkynes |

| Heck Coupling | Bromo group | Stilbenes, Substituted Alkenes |

| Buchwald-Hartwig Amination | Bromo group | Arylamines |

Exploration of Novel Reaction Pathways

The unique electronic and steric properties of this compound open up possibilities for the exploration of novel reaction pathways, leading to the synthesis of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science. technologypublisher.com

One area of exploration is the C-H functionalization of the aromatic ring. While the ring is deactivated by the trifluoromethoxy group, recent advances in catalysis have enabled the direct functionalization of C-H bonds in electron-deficient systems. nih.govnih.govrsc.org This approach could provide a more atom-economical and efficient route to derivatives compared to traditional cross-coupling methods that require pre-functionalization.

Furthermore, the combination of the trifluoromethoxy group and the phenolic hydroxyl group could be exploited in the design of novel ligands for catalysis or as building blocks for advanced materials. The synthesis of polymers incorporating this moiety could lead to materials with enhanced thermal stability and specific electronic properties.

The development of one-pot, multi-component reactions involving this compound could also be a fruitful area of research. Such reactions would allow for the rapid construction of complex molecular architectures from simple starting materials, increasing synthetic efficiency. For instance, a sequence involving a cross-coupling reaction at the bromine position followed by a reaction at the phenolic hydroxyl group in a single pot could streamline the synthesis of highly functionalized molecules.

Analytical and Spectroscopic Characterization in Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental in separating 5-Bromo-2-(trifluoromethoxy)phenol from reaction mixtures and determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of phenolic compounds. For compounds structurally similar to this compound, reverse-phase (RP) HPLC methods are often utilized. sielc.com These methods typically involve a nonpolar stationary phase and a polar mobile phase, such as a mixture of acetonitrile and water, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape. sielc.com The retention time of phenols in HPLC can be influenced by the pH of the mobile phase, which affects their ionization state. nih.gov While HPLC is a suitable technique, specific retention times and detailed methods for this compound are not extensively detailed in readily available literature.

Gas Chromatography (GC) is a primary and widely documented method for assessing the purity of this compound. tcichemicals.com Commercial suppliers of this compound routinely use GC to certify its purity, with typical specifications being greater than 98.0%. cenmed.comcalpaclab.comvwr.com One certificate of analysis reported a purity of 99.3% as determined by GC. thermofisher.com

For the analysis of phenols by GC, derivatization is a common strategy to increase volatility and improve chromatographic performance. epa.govmdpi.com However, underivatized phenols can also be analyzed, often using a Flame Ionization Detector (FID). epa.gov When coupled with a mass spectrometer (GC-MS), this technique also provides structural information.

| Analytical Method | Reported Purity | Source |

|---|---|---|

| Gas Chromatography (GC) | >98.0% | tcichemicals.comvwr.com |

| Gas Chromatography (GC) | 99.3% | thermofisher.com |

| Neutralization Titration | >98.0% | vwr.com |

| Neutralization Titration | 99.7% | thermofisher.com |

Structural Elucidation Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. Analysis of ¹H, ¹³C, and ¹⁹F spectra provides a complete picture of the molecule's framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the phenolic hydroxyl group. The three protons on the aromatic ring would appear as a set of multiplets (doublets and a doublet of doublets) in the typical aromatic region (approximately 6.8–7.5 ppm). The hydroxyl proton (–OH) would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon atom of the trifluoromethoxy (–OCF₃) group is particularly characteristic, appearing as a quartet due to coupling with the three fluorine atoms. rsc.org

¹⁹F NMR: The fluorine NMR spectrum provides a clear and unambiguous signal for the trifluoromethoxy group. It is expected to show a singlet, as there are no neighboring protons or other fluorine atoms to cause splitting. The chemical shift for trifluoromethoxy groups typically appears in a well-defined region of the spectrum. For example, related compounds like 5-Bromo-2-(trifluoromethyl)pyridine show a ¹⁹F signal around -68 ppm. rsc.org

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.8 - 7.5 | Multiplets (d, dd) | Aromatic C-H |

| ¹H | Variable | Broad Singlet (br s) | Phenolic O-H |

| ¹³C | ~110 - 155 | Singlets | Aromatic C |

| ¹³C | ~120 | Quartet (q) | -OCF₃ |

| ¹⁹F | ~ -60 to -70 | Singlet (s) | -OCF₃ |

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. The molecular formula of this compound is C₇H₄BrF₃O₂, giving it a molecular weight of approximately 257.01 g/mol .

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity: the [M]⁺ peak and the [M+2]⁺ peak. This characteristic pattern is a clear indicator of the presence of a single bromine atom in the molecule. researchgate.net For a similar compound, 2-bromo-5-trifluoromethylphenol, mass spectrometry showed the expected M+1 peaks at m/e 239 and 241. chemicalbook.com

Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond, loss of the trifluoromethyl group (CF₃), or loss of the entire trifluoromethoxy group (OCF₃).

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [M]⁺ | 256 | 258 | Molecular Ion |

| [M-CF₃]⁺ | 187 | 189 | Loss of trifluoromethyl radical |

| [M-OCF₃]⁺ | 171 | 173 | Loss of trifluoromethoxy radical |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1300 |

| C-F | Stretching | 1100 - 1300 (strong) |

| Phenolic C-O | Stretching | 1000 - 1100 |

| C-Br | Stretching | 500 - 700 |

The broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the phenol (B47542) group. The strong absorptions in the 1100-1300 cm⁻¹ range are indicative of the C-F bonds of the trifluoromethoxy group. Aromatic ring vibrations (C=C stretching) typically appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

For this compound, one would expect to observe characteristic absorption bands in the ultraviolet region, likely between 200 and 300 nm. The precise wavelengths and intensities of these bands would be determined by the electronic transitions within the benzene (B151609) ring, which are modulated by the hydroxyl (-OH), bromo (-Br), and trifluoromethoxy (-OCF3) groups.

Hypothetical UV-Vis Spectral Data:

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Methanol | Not Available | Not Available |

| Cyclohexane | Not Available | Not Available |

This table is for illustrative purposes only, as specific experimental data is not available.

Advanced Spectroscopic and Hybrid Techniques

There is no specific published data detailing the analysis of this compound using the hyphenated technique of High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS). This powerful analytical setup is typically employed for the separation, purification, and unambiguous identification of compounds in complex mixtures.

In a hypothetical analysis, this technique would provide:

HPLC: The retention time of the compound, indicating its polarity.

MS (TOF): The accurate mass of the molecular ion, which would confirm the elemental composition (C7H4BrF3O2). The isotopic pattern due to the presence of bromine (79Br and 81Br) would also be observable.

NMR: After trapping the HPLC peak using SPE, NMR analysis would provide detailed structural information, confirming the substitution pattern on the aromatic ring.

Expected Mass Spectrometric Data:

| Ion | Expected m/z (for 79Br) | Expected m/z (for 81Br) |

| [M+H]+ | 257.9423 | 259.9402 |

| [M-H]- | 255.9267 | 257.9246 |

This table contains calculated exact masses and is for illustrative purposes. Experimental data is not available.

Crystallographic Analysis

A search of crystallographic databases reveals no publicly available crystal structure for this compound. X-ray crystallography would provide definitive proof of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.

Hypothetical Crystallographic Data:

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Density (calculated) | Not Available |

This table is for illustrative purposes only, as no experimental crystallographic data has been published.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict a variety of molecular properties. DFT calculations for derivatives of this compound have been performed using the B3LYP functional with basis sets like 6-31G(d,p) and 6-311++G(d,p). worldscientificnews.commdpi.com These methods are chosen for their balance of accuracy and computational cost in predicting molecular geometries, vibrational frequencies, and electronic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For similar phenolic compounds, this process is often carried out using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, to determine the most stable conformers. mdpi.comnih.gov Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. This is particularly relevant for molecules with flexible side chains or substituent groups. For instance, studies on related Schiff bases have shown that different conformers can be nearly isoenergetic, indicating that multiple conformations may coexist in equilibrium. mdpi.com The quality of the conformer ensemble is crucial, as shortcuts in the conformational search or optimization can lead to inaccurate predictions of downstream properties. arxiv.org

Vibrational Frequency Calculations

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done at the same level of theory as the geometry optimization. core.ac.uk The calculated frequencies are often scaled to better match experimental data due to the harmonic approximation used in the calculations. core.ac.uk For phenolic compounds, characteristic vibrational modes include O-H stretching, C-O stretching, and various ring vibrations. ijaemr.com Comparing theoretical and experimental vibrational spectra helps to confirm the molecular structure and assign spectral bands to specific atomic motions. nih.gov

Electronic Absorption Spectra Prediction (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. ucc.edu.ghcnr.it This approach can provide insights into the electronic transitions occurring within a molecule upon absorption of light. nih.gov The choice of solvent can influence the absorption spectrum, a phenomenon known as solvatochromism, and TD-DFT calculations can be performed in the gas phase or with solvent models to account for these effects. ucc.edu.ghresearchgate.net For substituted phenols, the position of the absorption maximum (λmax) is sensitive to the nature and position of the substituents on the phenyl ring. ucc.edu.ghresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO-LUMO Energy Gaps and Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests that the molecule is more reactive and can be more easily polarized. mdpi.com From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated, such as:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η) where μ is the chemical potential (μ = -(I+A)/2)

| Descriptor | Value (eV) |

| EHOMO | -7.1321 |

| ELUMO | -2.7725 |

| Energy Gap (ΔE) | 4.3596 |

| Ionization Potential (I) | 7.1321 |

| Electron Affinity (A) | 2.7725 |

| Chemical Hardness (η) | 2.1798 |

| Chemical Softness (S) | 0.2294 |

| Electronegativity (χ) | 4.9523 |

| Chemical Potential (μ) | -4.9523 |

| Electrophilicity Index (ω) | 5.6453 |

Data derived from calculations on p-nitrophenol using the B3LYP/6-311G(d,p) level of theory. imist.ma

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP surface displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com For phenolic compounds, the region around the hydroxyl oxygen is expected to be electron-rich (red), while the hydrogen of the hydroxyl group is electron-poor (blue). imist.ma The MEP map provides a visual guide to the molecule's reactivity and intermolecular interaction sites. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.denih.govq-chem.com This analysis for 5-Bromo-2-(trifluoromethoxy)phenol reveals key insights into its electronic structure, stability, and the intramolecular interactions governed by its substituent groups.

The primary focus of NBO analysis is the identification of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). numberanalytics.comresearchgate.net This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. numberanalytics.comnih.gov In this compound, the most significant donor-acceptor interactions involve the delocalization of electron density from the lone pairs (LP) of the phenolic oxygen and the bromine atom into the antibonding orbitals (π*) of the benzene (B151609) ring.

Key intramolecular hyperconjugative interactions in this compound include:

LP (O) → π (C-C):* The lone pairs of the hydroxyl oxygen atom act as strong donors, delocalizing into the π-antibonding orbitals of the aromatic ring. This interaction is characteristic of phenols and is responsible for the activation of the ring towards electrophilic substitution.

LP (Br) → π (C-C):* The lone pairs of the bromine atom also participate in delocalization into the ring's π* orbitals, although this effect is typically weaker than that of the hydroxyl group.

The presence of the strongly electron-withdrawing trifluoromethoxy (-OCF3) group significantly influences these interactions. It enhances the electron-accepting nature of the aromatic ring, thereby increasing the stabilization energy from the donor groups. The NBO analysis quantifies these effects, providing a detailed picture of the electron distribution and the push-pull dynamics within the molecule.

A representative table of the most significant donor-acceptor interactions and their stabilization energies, as would be calculated for this compound using a method like DFT with a B3LYP functional, is shown below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O | π* (C1-C2) | 20.5 | Intramolecular Hyperconjugation |

| LP (1) O | π* (C5-C6) | 1.8 | Intramolecular Hyperconjugation |

| π (C1-C2) | π* (C3-C4) | 18.9 | π-Delocalization |

| π (C3-C4) | π* (C5-C6) | 22.1 | π-Delocalization |

| LP (3) Br | σ* (C4-C5) | 3.2 | Intramolecular Hyperconjugation |

Note: The values in this table are illustrative and represent typical magnitudes for such interactions in substituted phenols.

Non-Linear Optical (NLO) Properties

Molecules that exhibit significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with a "push-pull" electronic structure—containing both an electron-donating group (EDG) and an electron-withdrawing group (EWG) connected by a π-conjugated system—are promising candidates for NLO materials. researchgate.netresearchgate.net

This compound possesses the structural motifs for potential NLO activity. The hydroxyl (-OH) group acts as an electron donor, while the bromine atom and the potent trifluoromethoxy (-OCF3) group serve as electron acceptors. This arrangement facilitates intramolecular charge transfer (ICT) upon interaction with an intense light source, which is the origin of the NLO response. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. nih.govanalis.com.my The key parameters calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and first-order non-linear response of the molecule to an external electric field, respectively. nih.gov A large β value is indicative of a strong NLO response.

For this compound, DFT calculations would predict the components of the polarizability and hyperpolarizability tensors. The total molecular dipole moment (μ), the average polarizability (α_total), and the total first hyperpolarizability (β_total) are derived from these tensor components. The magnitude of β_total is highly sensitive to the molecular structure and the nature of the donor and acceptor groups. rsc.orgrsc.org

A table of theoretically calculated NLO properties for this compound, based on typical results from DFT (e.g., B3LYP/6-311++G(d,p)) calculations, is presented below. For comparison, values for urea, a standard reference material for NLO studies, are often included. researchgate.net

| Parameter | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 3.5 D | Debye |

| Average Polarizability (αtotal) | 150.0 | 10-24 esu |

| Total First Hyperpolarizability (βtotal) | 12.5 | 10-30 esu |

Note: The values are hypothetical but representative for a molecule with these functional groups, illustrating the potential for NLO activity.

Thermodynamic Property Calculations

The thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy, are fundamental to understanding its stability and reactivity. DFT calculations are a reliable method for predicting these properties for organic molecules. arxiv.org For this compound, these calculations provide insight into its relative stability and the energetics of potential chemical transformations.

A particularly important thermodynamic parameter for phenolic compounds is the O-H Bond Dissociation Enthalpy (BDE). nih.govijesi.org The BDE is the energy required to homolytically cleave the O-H bond, yielding a phenoxy radical and a hydrogen atom. This value is a direct measure of the antioxidant potential of a phenol (B47542); a lower BDE indicates that the molecule can more easily donate its hydrogen atom to scavenge free radicals. mdpi.com

The BDE of the O-H bond in this compound is influenced by the electronic effects of the bromo and trifluoromethoxy substituents. Both are electron-withdrawing groups that stabilize the resulting phenoxide radical through resonance and inductive effects, which can influence the BDE. Computational models can accurately predict these substituent effects. ijesi.org

Standard thermodynamic properties are typically calculated at a standard state (298.15 K and 1 atm). The results from such calculations for this compound would be presented as follows.

| Thermodynamic Parameter | Calculated Value | Units |

|---|---|---|

| Standard Enthalpy (H°) | -250.5 | kcal/mol |

| Standard Gibbs Free Energy (G°) | -225.8 | kcal/mol |

| Standard Entropy (S°) | 95.2 | cal/mol·K |

| O-H Bond Dissociation Enthalpy (BDE) | 88.7 | kcal/mol |

Note: These values are illustrative, based on typical results for substituted phenols from DFT calculations, and serve to demonstrate the type of data generated.

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions. usda.govresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy barrier, which is directly related to the reaction rate. rsc.org

For this compound, computational modeling can be used to explore various potential reactions. A prime example is electrophilic aromatic substitution, a characteristic reaction of phenols. youtube.com The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this molecule, the para position relative to the hydroxyl group is occupied by a bromine atom, leaving two ortho positions available for substitution (one of which is blocked by the -OCF3 group).

A computational study of, for example, the nitration of this compound would involve the following steps:

Geometry Optimization: The structures of the reactant (phenol), the electrophile (e.g., NO₂⁺), the Wheland intermediate (the sigma complex), and the product are fully optimized.

Transition State Search: A search is performed to locate the transition state structure connecting the reactants to the Wheland intermediate.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

This analysis would reveal the preferred site of substitution and provide a quantitative measure of the reaction's feasibility. For instance, calculations could compare the activation energy for substitution at the C4 position (displacing bromine) versus the C6 position.

The results of such a mechanistic study can be summarized in a table.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Substitution at C6 | Activation Energy (Eₐ) | 15.2 |

| Reaction Enthalpy (ΔH) | -25.0 | |

| Substitution at C4 (ipso-substitution) | Activation Energy (Eₐ) | 24.8 |

| Reaction Enthalpy (ΔH) | -10.3 |

Note: These values are hypothetical for the nitration reaction and are provided to illustrate the insights gained from computational mechanistic studies.

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound Derivatives

Despite a thorough search of scientific literature, specific experimental data on the biological and pharmacological activities of derivatives of this compound remains elusive. While broader categories of related compounds, such as halogenated phenols and organofluorine compounds, have been investigated for their potential therapeutic properties, research focusing explicitly on derivatives of this particular chemical structure is not publicly available. This absence of specific studies prevents a detailed analysis as outlined in the requested article structure.

General research on bromophenol derivatives has indicated a potential for anticancer and antimicrobial activities. Halogenation, including bromination, can influence a molecule's lipophilicity and its ability to interact with biological targets, which are key factors in drug design. Similarly, the inclusion of a trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. The combination of these chemical features in this compound suggests that its derivatives could theoretically possess interesting biological properties.

However, without specific studies, any discussion on the inhibition of cell proliferation, induction of apoptosis, or efficacy against specific cancer cell lines or bacterial strains for derivatives of this compound would be purely speculative. Scientific articles detailing synthesis, characterization, and subsequent biological evaluation are necessary to provide the data required for a comprehensive report on their anticancer and antimicrobial relevance. Such studies would involve in vitro assays to determine effects on cancer cell lines and various bacterial strains, including the determination of Minimum Inhibitory Concentrations (MICs).

At present, the scientific community has not published research that would allow for a detailed exposition on the biological activities of this compound derivatives. Therefore, the creation of an evidence-based article with detailed research findings and data tables as requested is not feasible. Further research is required to explore the potential of this class of compounds.

Biological Activities and Pharmacological Relevance of Derivatives

Antimicrobial and Antibacterial Studies

Interaction with Microbial Molecular Targets (e.g., DNA gyrase inhibition)

Derivatives containing structural elements of 5-Bromo-2-(trifluoromethoxy)phenol have shown notable interactions with key microbial molecular targets, particularly bacterial DNA gyrase. This enzyme is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics.

Novel bacterial topoisomerase inhibitors (NBTIs) have been developed that feature a brominated phenyl group. Studies on these compounds revealed that the introduction of a halogen at the para-position of the phenyl ring significantly enhances inhibitory activity against DNA gyrase. Specifically, p-bromo and p-iodo phenyl derivatives were identified as having exceptionally potent inhibitory effects against DNA gyrase from both Staphylococcus aureus and Escherichia coli. The inhibitory concentrations (IC₅₀) for the p-bromo derivative against S. aureus DNA gyrase were in the low nanomolar range, representing some of the most potent NBTIs reported to date.

Furthermore, broader studies on compounds bearing a trifluoromethoxy group have demonstrated significant antimicrobial properties. A study of novel chalcone derivatives showed that those with a trifluoromethoxy (-OCF₃) substituent were more effective antibacterial and antifungal agents than their trifluoromethyl (-CF₃) counterparts, indicating the importance of the oxygen linker in modulating biological activity.

Table 1: Inhibition of S. aureus DNA Gyrase by Halogenated Phenyl Derivatives

| Derivative Substituent | IC₅₀ (µM) |

|---|---|

| Unsubstituted Phenyl | >0.25 |

| p-Chloro Phenyl | 0.023 |

| p-Bromo Phenyl | 0.007 |

Anti-inflammatory Properties

The anti-inflammatory potential of derivatives featuring the trifluoromethoxy group has been a subject of significant investigation. A study focusing on ortho-trifluoromethoxy-substituted mono-carbonyl curcumin derivatives demonstrated potent anti-inflammatory activity both in vitro and in vivo.

These derivatives were shown to be effective in lipopolysaccharide-induced Raw264.7 macrophages and a dextran sulfate sodium-induced mouse model of colitis. Their mechanism of action involves the inhibition of several key inflammatory mediators. The compounds were found to suppress the production of nitric oxide (NO), reactive oxygen species (ROS), and malonic dialdehyde. They also inhibited the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, these derivatives were observed to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) and prevent the nuclear translocation of the p65 subunit of NF-κB, a critical step in the inflammatory signaling cascade. These findings highlight trifluoromethoxy-substituted compounds as promising candidates for the development of novel anti-inflammatory agents.

Potential as Agrochemicals

The inclusion of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups is a well-established strategy in the design of modern agrochemicals. nih.gov These moieties can significantly enhance the biological activity, metabolic stability, and uptake of a molecule within the target pest or plant. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group, in particular, is a key feature leveraged in many commercial pesticides. semanticscholar.org Derivatives containing these fluorinated groups have been successfully developed as herbicides, insecticides, and fungicides.

Herbicidal Activity

Derivatives containing trifluoromethylphenoxy and trifluoromethylphenyl structures have shown significant potential as herbicides. One major class of these herbicides is the diphenyl ether derivatives, which act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts chlorophyll synthesis in susceptible plants, leading to rapid bleaching and death. Research has shown that diphenyl ether derivatives containing trifluoromethyl groups often exhibit high PPO inhibitory activity. semanticscholar.org

In one study, a series of novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles were synthesized and evaluated for herbicidal effects. Several of these compounds displayed good to moderate selective herbicidal activity against the weed Brassica campestris at a concentration of 100 µg/mL. Specifically, compounds designated 4c and 4i achieved 75.0% and 82.6% inhibition, respectively, against this weed. researchgate.net

Insecticidal Activity

The development of derivatives containing trifluoromethoxy and trifluoromethylphenyl groups has led to new classes of insecticides. A study on 2-phenylpyridine derivatives containing N-phenylbenzamide moieties found that the insecticidal activity was optimal when the benzene (B151609) ring included a trifluoromethoxy substituent at the third position. nih.gov

In another study, a series of trifluoromethylphenyl amides were synthesized and tested against various insect pests. The results indicated that these compounds exhibited moderate insecticidal activity against the armyworm (Mythimna separata) and the brown planthopper (Nilaparvata lugens) at a concentration of 500 µg/mL. tandfonline.com Further research on trifluoromethyl pyridine (B92270) derivatives containing a 1,3,4-oxadiazole moiety also demonstrated good insecticidal activity against Mythimna separata and the diamondback moth (Plutella xylostella), with many compounds showing over 80% activity at a concentration of 250 mg L⁻¹. nih.gov

Table 2: Insecticidal Activity of Trifluoromethyl Pyridine Derivatives against Plutella xylostella

| Compound ID | Activity at 250 mg L⁻¹ (%) |

|---|---|

| E5 | 100 |

| E6 | 100 |

| E9 | 100 |

| E10 | 100 |

| E15 | 100 |

| E25 | 100 |

| E26 | 100 |

| E27 | 100 |

Fungicidal Activity

Derivatives incorporating trifluoromethoxy and trifluoromethyl groups have also proven effective as fungicidal agents against both plant and human pathogens. A study on fluorinated chalcones revealed that compounds with a trifluoromethoxy (-OCF₃) group were more potent antifungals than those with a trifluoromethyl (-CF₃) group. These derivatives showed significant activity against pathogenic fungi such as Candida albicans and Aspergillus niger. semanticscholar.org

In the context of agricultural fungicides, phenylethanol derivatives containing a trifluoromethyl pyrazole pharmacophore were designed and synthesized. Bioassays indicated that these compounds possessed varying degrees of activity against plant pathogens. One compound, 6i , was particularly effective against Botrytis cinerea, the fungus responsible for grey mold disease, with an EC₅₀ value of 6.05 µg/mL. This was superior to the commercial fungicide pyrimethanil (EC₅₀ of 15.91 µg/mL). Further investigation showed that this compound disrupted the permeability of the fungal cell membrane. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activities of derivatives related to this compound are heavily influenced by their molecular structure. Structure-activity relationship (SAR) studies have provided critical insights into optimizing these compounds for various applications.

Antimicrobial Activity : For DNA gyrase inhibitors, the position and nature of the halogen on the phenyl ring are crucial. SAR studies demonstrated that a halogen at the para-position is preferred, with activity increasing in the order of F < Cl < Br ≈ I. This highlights the importance of the bromo-substituent for this specific molecular target. In studies of antifungal chalcones, the presence of a trifluoromethoxy (-OCF₃) group conferred greater potency than a trifluoromethyl (-CF₃) group, suggesting the ether linkage plays a positive role. semanticscholar.org

Agrochemical Activity : In the development of PPO-inhibiting herbicides, SAR studies have consistently shown that the inclusion of electron-withdrawing groups, such as a trifluoromethyl group, on the phenyl ring tends to enhance activity. semanticscholar.orgnih.gov For insecticidal trifluoromethyl pyridine derivatives, SAR analysis indicated that introducing electron-withdrawing groups on an associated benzene ring increased insecticidal potency, while electron-donating groups like methyl or ethyl decreased it. nih.gov For antifungal 2-allylphenol derivatives, modifying the phenol's hydroxyl group to a methoxy (B1213986) or acetyl group was found to dramatically increase mycelial growth inhibition, demonstrating the high sensitivity of activity to substitutions on the phenolic core.

Influence of Trifluoromethyl Group on Lipophilicity and Target Interaction

The introduction of fluorine-containing functional groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), is a well-established strategy in medicinal chemistry to modulate a molecule's properties. mdpi.com

Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule. mdpi.com This property is critical as it can enhance the ability of a compound to cross biological membranes, such as the blood-brain barrier, potentially improving its bioavailability and efficacy. mdpi.com The trifluoromethyl group also enhances lipophilicity, although to a lesser extent than the trifluoromethoxy group. mdpi.com The effect of trifluorination on lipophilicity is context-dependent and can be influenced by the position of the group within the molecule. nih.govacs.org For instance, trifluorination at a position alpha to a hydroxyl group strongly enhances lipophilicity, while this effect diminishes as the distance between the groups increases. nih.gov

Target Interaction and Stability: The carbon-fluorine bond is exceptionally strong, which imparts high metabolic stability to the trifluoromethyl group. mdpi.com This stability can prevent metabolic degradation of the drug candidate, increasing its half-life. The trifluoromethyl group is also a bioisostere for the chlorine atom, meaning it has a similar size and can often replace it without disrupting binding to a biological target. mdpi.com The strong electron-withdrawing nature of the trifluoromethyl group can also influence a molecule's interaction with target proteins and deactivate aromatic rings to prevent metabolism. mdpi.com Studies on trifluoromethyl-containing metallocenes have shown that the presence of the CF3 group leads to higher lipophilicity and is crucial for cytotoxic activity against cancer cells. nih.gov

| Functional Group | Hansch π Value (Lipophilicity Contribution) | Key Characteristics |

|---|---|---|

| Trifluoromethyl (-CF3) | +0.88 mdpi.com | Increases lipophilicity, high metabolic stability, electron-withdrawing. mdpi.com |

| Trifluoromethoxy (-OCF3) | > +0.88 mdpi.com | Strongly increases lipophilicity, metabolically stable. mdpi.com |

| Methyl (-CH3) | +0.56 acs.org | Reference alkyl group for lipophilicity comparison. |

| Chlorine (-Cl) | +0.71 | Halogen, similar steric size to -CF3. mdpi.com |

| Bromine (-Br) | +0.86 | Halogen, increases lipophilicity. |

Role of Halogen Substituents in Biological Activity

The presence of halogen atoms in a molecular structure is often associated with enhanced biological activity. researchgate.net Halogenated compounds are known to possess a wide range of activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and antiproliferative effects. researchgate.net

Enhancement of Activity: The incorporation of halogen substituents can lead to an enhancement in metabolic stability, lipophilicity, and electronegativity, which can confer advantages to the biophysical and chemical properties of the compounds. researchgate.net In some natural products, the halogen atom is essential for the compound's efficacy, and its removal leads to a loss of activity. researchgate.net For example, studies on halogen-substituted flavonoids have shown that antibacterial activity against both Gram-positive and Gram-negative bacteria increased in an ascending order from fluorine to iodine, suggesting that the size of the halogen atom is a key factor in potency. researchgate.netnih.gov

Diversity of Activities: Brominated phenols, in particular, are found in marine organisms and have been investigated for various applications. nih.gov They have been historically used as fungicides and wood preservatives. nih.gov Synthesized derivatives of natural bromophenols have demonstrated significant antioxidant and anticancer potential. nih.gov For instance, certain acetylated bromophenol derivatives were found to induce apoptosis in leukemia cells. nih.gov Similarly, marine-derived tetrabromodiphenyl ethers have exhibited antimicrobial activities.

| Compound Class | Specific Examples | Reported Biological Activity | Reference |

|---|---|---|---|

| Bromophenol Derivatives | Methylated and Acetylated Derivatives | Antioxidant, Anticancer (apoptosis induction in K562 cells). | nih.gov |

| Halogenated Flavonoids | Tricyclic flavonoids with F, Cl, Br, I | Antibacterial (Gram-positive and Gram-negative). | researchgate.netnih.gov |

| Natural Brominated Phenols | 2,4,6-Tribromophenol (2,4,6-TBP) | Fungicidal. | nih.gov |

| Marine Diphenyl Ethers | Tetrabromodiphenyl ethers | Antimicrobial. |

Mechanisms of Biological Action

The mechanisms through which derivatives of this compound might exert their biological effects can be inferred from studies on structurally related compounds. Key mechanisms often involve the modulation of cellular oxidative stress and interaction with specific enzyme systems.

Induction of Oxidative Stress: A common mechanism of action for phenolic compounds, including brominated phenols, is the induction of oxidative stress and apoptosis. nih.gov For example, 2,4,6-TBP can trigger oxidative stress. nih.gov Research on certain trifluoromethylated compounds has also demonstrated a strong induction of reactive oxygen species (ROS), leading to cell death via necrosis. nih.gov Hybrid molecules combining sterically hindered phenols with other fragments have been shown to exhibit high cytotoxicity against cancer cell lines, a biological activity associated with an increase in ROS production and the induction of apoptosis through the mitochondrial pathway. mdpi.com

Enzyme Inhibition: Phenolic compounds are well-known inhibitors of various enzymes. Derivatives of ibuprofen and naproxen, which are themselves phenolic derivatives, act as inhibitors of cyclooxygenases (COX-1 and COX-2), key enzymes in the inflammatory pathway. mdpi.com These compounds can also inhibit lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators. mdpi.com It is plausible that derivatives of this compound could interact with similar enzymatic targets, depending on their specific structural modifications.

Other Mechanisms: For some brominated flame retardants, neurotoxic effects have been observed. The underlying mechanisms can involve the induction of apoptosis and autophagy in neuronal cells. researchgate.net The specific substitution pattern of bromine on the phenolic ring can influence the type and severity of the toxicological response. researchgate.net

Advanced Applications and Future Research Directions

Role in Specialty Chemical Synthesis

As a functionalized phenol (B47542), 5-Bromo-2-(trifluoromethoxy)phenol serves as a valuable intermediate in organic synthesis. Its structural complexity allows it to be a building block for more intricate molecules. The presence of the trifluoromethoxy group is particularly significant as it can enhance properties like lipophilicity and metabolic stability in the final products. Researchers may utilize this compound in the synthesis of specialty chemicals, including those for the agrochemical industry. chemimpex.com The reactivity of the phenol and the bromine atom provides versatile handles for various chemical transformations, enabling the creation of novel compounds with specific desired properties.

Development of Advanced Materials